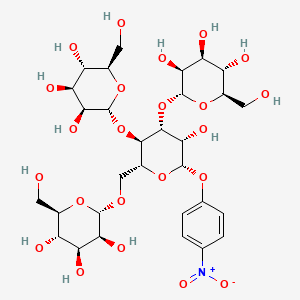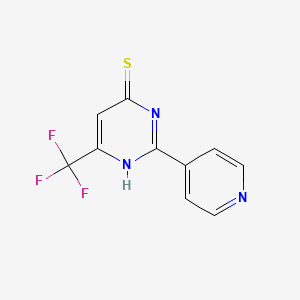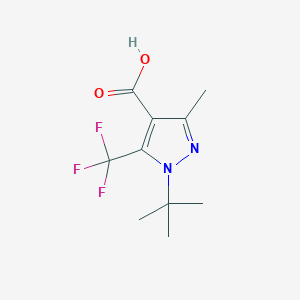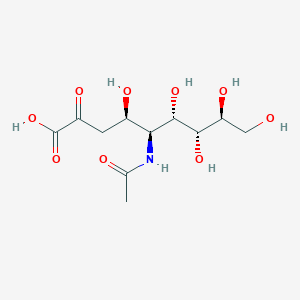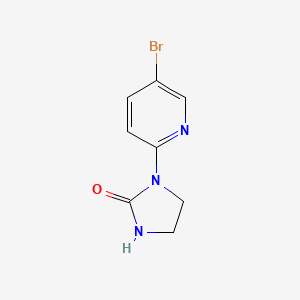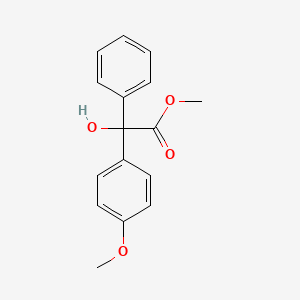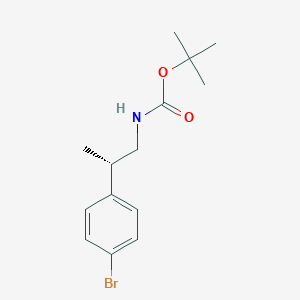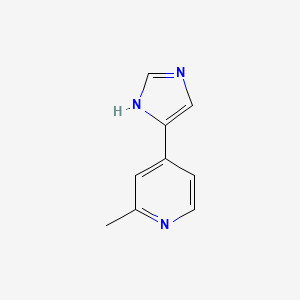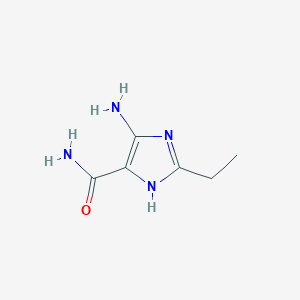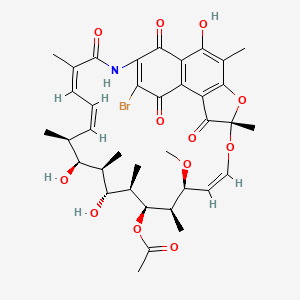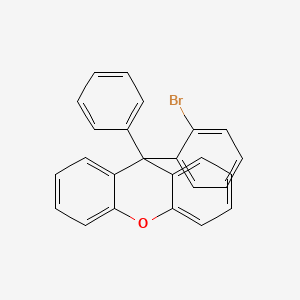
9-(2-Bromophenyl)-9-phenyl-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Bromophenyl)-9-phenyl-9H-xanthene: is an organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics. The presence of bromine and phenyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromophenyl)-9-phenyl-9H-xanthene typically involves the following steps:
Starting Materials: The synthesis begins with xanthene and bromobenzene.
Bromination: Bromination of xanthene is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated xanthene is then subjected to a coupling reaction with phenylboronic acid using a palladium catalyst under Suzuki-Miyaura cross-coupling conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in 9-(2-Bromophenyl)-9-phenyl-9H-xanthene can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted xanthenes depending on the nucleophile used.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroquinones and similar structures.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-(2-Bromophenyl)-9-phenyl-9H-xanthene is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the development of fluorescent probes and dyes. Its xanthene core can be modified to produce compounds with specific fluorescence properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s structure allows for modifications that can enhance biological activity and selectivity.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of colorants.
Wirkmechanismus
The mechanism of action of 9-(2-Bromophenyl)-9-phenyl-9H-xanthene depends on its application. In the context of fluorescent probes, the compound’s fluorescence is due to the electronic transitions within the xanthene core. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its bromine and phenyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenyl-9H-xanthene: Lacks the bromine substituent, making it less reactive in certain chemical transformations.
9-(2-Chlorophenyl)-9-phenyl-9H-xanthene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
9-(2-Methylphenyl)-9-phenyl-9H-xanthene: Contains a methyl group instead of bromine, affecting its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 9-(2-Bromophenyl)-9-phenyl-9H-xanthene enhances its reactivity, particularly in nucleophilic substitution reactions. This makes it a more versatile intermediate compared to its non-brominated counterparts. Additionally, the combination of bromine and phenyl groups provides unique electronic properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C25H17BrO |
|---|---|
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
9-(2-bromophenyl)-9-phenylxanthene |
InChI |
InChI=1S/C25H17BrO/c26-22-15-7-4-12-19(22)25(18-10-2-1-3-11-18)20-13-5-8-16-23(20)27-24-17-9-6-14-21(24)25/h1-17H |
InChI-Schlüssel |
KODQWTKTNBIEML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


